molecular formula C18H17FN2O4S2 B2840743 (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896274-69-4

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No. B2840743
CAS RN: 896274-69-4
M. Wt: 408.46
InChI Key: ALUNKWXFKVHSDP-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17FN2O4S2 and its molecular weight is 408.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy and Fluorescence Properties

Research on similar compounds has shown applications in photodynamic therapy (PDT) and fluorescence. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited high singlet oxygen quantum yields, good fluorescence properties, and appropriate photodegradation quantum yield, marking them as potential Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescent Dyes for Sensing and Imaging

Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) utilized thioamides as building blocks to synthesize a variety of fluorescent dyes, demonstrating their potential in creating color-tunable fluorophores for various sensing and imaging applications. These dyes showed fluorescence in a wide range of wavelengths, suggesting their utility in diverse scientific and diagnostic applications (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antimicrobial Agents

Novel compounds with thiazole structures have been reported for their potent antimicrobial activity against a wide spectrum of Gram-positive and Gram-negative bacteria and fungi. Liaras et al. (2011) synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones that exhibited better activity than reference drugs, indicating their potential as antimicrobial agents (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).

Molecular Structure and Gas-Phase Acidity Studies

Research on the molecular structure and gas-phase acidity of sulfonamides, including similar compounds, provides insights into their chemical behavior and potential applications in various research fields. Remko's (2003) study on substituted sulfonamides emphasizes the significance of understanding these compounds' geometries and acidities for their application in medicinal chemistry and biological studies (Remko, 2003).

properties

IUPAC Name

N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-25-11-10-21-16-13(19)7-5-8-14(16)26-18(21)20-17(22)12-6-3-4-9-15(12)27(2,23)24/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUNKWXFKVHSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

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